Iodobenzene diacetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Iodobenzene diacetate can be synthesized through several methods. One common method involves the reaction of iodobenzene with a mixture of acetic acid and peracetic acid . Another method uses iodosobenzene and glacial acetic acid . The reaction conditions typically involve moderate temperatures and the use of oxidizing agents such as sodium perborate or potassium peroxydisulfate .
Industrial Production Methods: For industrial production, iodo benzene diacetate is prepared by acylation of iodobenzene using tetrahydrate sodium perborate in the presence of a glacial acetic acid/acetic anhydride mixed solution. The reaction is carried out at temperatures between 30 and 45 degrees Celsius for 4 to 24 hours . The crude product is then purified through recrystallization .
Chemical Reactions Analysis
Types of Reactions: Iodobenzene diacetate undergoes various types of reactions, including oxidation, diacetoxylation, and decarboxylation . It is particularly known for its role as an oxidizing agent in organic synthesis.
Common Reagents and Conditions: Common reagents used in reactions with iodo benzene diacetate include alkenes, aliphatic carboxylic acids, and terminal alkynes . The reactions are typically carried out under mild conditions, often in the presence of catalysts such as copper or rhenium salts .
Major Products: The major products formed from reactions with iodo benzene diacetate include vicinal diacetoxy compounds, allylic acetates, and α-sulfonylamino ketones .
Scientific Research Applications
Iodobenzene diacetate has a wide range of applications in scientific research. It is used in organic synthesis for C-H functionalization, hetero-hetero bond formations, and heterocyclic ring construction . In biology and medicine, it is employed in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and anticancer agents . In the industry, it is used as an oxidizing agent in the production of fine chemicals .
Mechanism of Action
The mechanism of action of iodo benzene diacetate involves the formation of a hypervalent iodine intermediate, which acts as an electrophilic oxidant . This intermediate facilitates the transfer of oxygen atoms to the substrate, leading to the formation of oxidized products . The molecular targets and pathways involved include the activation of alkenes and the formation of carbon-hetero atom bonds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to iodo benzene diacetate include (bis(trifluoroacetoxy)iodo)benzene and iodosobenzene .
Uniqueness: Iodobenzene diacetate is unique due to its high reactivity and selectivity as an oxidizing agent. It offers mild reaction conditions and a wide substrate scope, making it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C10H13IO4 |
---|---|
Molecular Weight |
324.11 g/mol |
IUPAC Name |
acetic acid;iodobenzene |
InChI |
InChI=1S/C6H5I.2C2H4O2/c7-6-4-2-1-3-5-6;2*1-2(3)4/h1-5H;2*1H3,(H,3,4) |
InChI Key |
XEFCWBLINXJUIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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